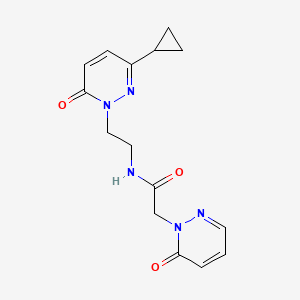
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a fascinating organic compound known for its unique structural features and potential applications. It belongs to the pyridazinone family, characterized by their nitrogen-containing heterocyclic rings. This compound has attracted considerable interest due to its promising applications in medicinal chemistry, synthetic organic chemistry, and various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of an appropriate precursor containing a substituted pyridazinone framework. Key reactions may include:
Condensation reactions to form the pyridazinone core.
Alkylation to introduce the cyclopropyl group.
Sequential modifications to incorporate the ethyl and acetamide functionalities.
Industrial Production Methods
While detailed industrial methods for this specific compound are limited due to its specialized nature, general principles of large-scale organic synthesis can be applied. These include the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the desired product quality.
化学反应分析
Types of Reactions
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the pyridazinone ring or other functional groups.
Substitution: Introduction of new substituents into the compound, replacing existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. Conditions often involve controlling temperature, pH, and solvent choice to optimize yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups to modify the compound's properties.
科学研究应用
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide has found applications in several scientific research areas:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: Potential as an inhibitor or modulator of biological pathways due to its structural features.
Medicine: Exploration as a lead compound in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or catalysts for chemical processes.
作用机制
The mechanism of action for this compound involves its interaction with molecular targets such as enzymes, receptors, or other biological macromolecules. The cyclopropyl and pyridazinone moieties are believed to play crucial roles in binding to these targets, influencing pathways and producing desired effects.
相似化合物的比较
Compared to other pyridazinone derivatives, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide stands out due to its unique structural features. Similar compounds include:
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
N-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide
Various other pyridazinone derivatives with different substituents
The uniqueness of this compound lies in the specific combination of the cyclopropyl group and the dual pyridazinone moieties, which may impart distinct physicochemical and biological properties.
Conclusion
This compound is an intriguing compound with a wide range of potential applications. Its unique structure and reactivity make it a valuable target for synthetic chemists and researchers in various fields. Future studies are likely to uncover even more exciting possibilities for this versatile compound.
属性
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-(6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c21-13(10-20-14(22)2-1-7-17-20)16-8-9-19-15(23)6-5-12(18-19)11-3-4-11/h1-2,5-7,11H,3-4,8-10H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOOSHHLNGUPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2742996.png)
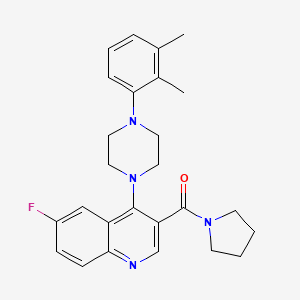
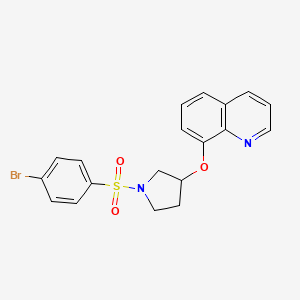
![N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2743000.png)
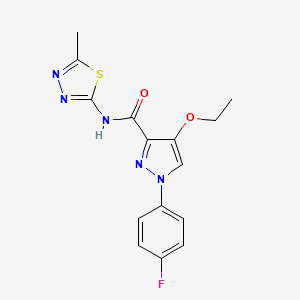
![3-[4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2743004.png)
![3,4,5,6-tetrachloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2743005.png)
![Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate](/img/structure/B2743007.png)
![5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2743009.png)
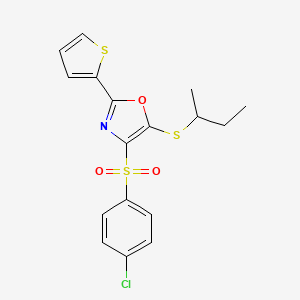
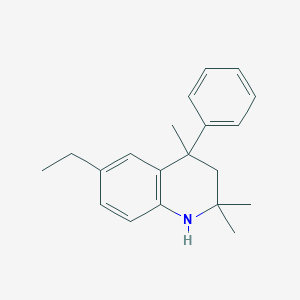
![tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2743014.png)
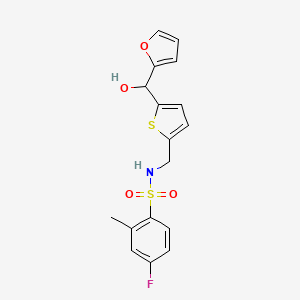
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2743016.png)
